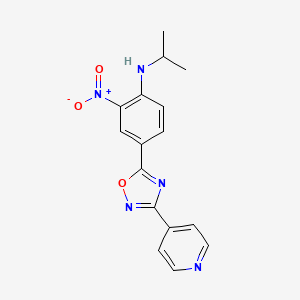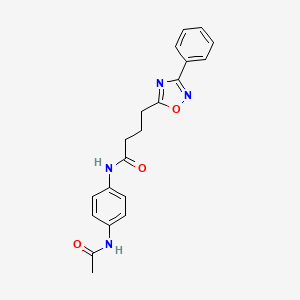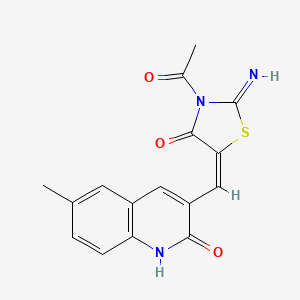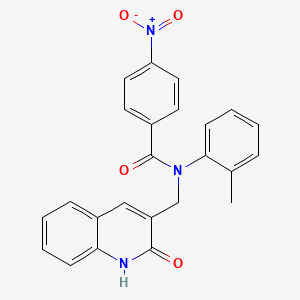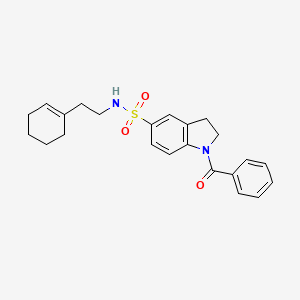
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide, also known as BHIEIS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHIEIS is a sulfonamide derivative of indoline, a heterocyclic compound that has been extensively studied for its biological activities. BHIEIS has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and proteasome. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. This compound has been studied for its potential use in the treatment of viral infections by inhibiting the activity of viral enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit various biological activities, making it a promising compound for scientific research. However, this compound has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide. One potential area of research is the development of this compound as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, the synthesis of this compound derivatives may lead to the development of more potent and selective compounds for specific biological activities.
Méthodes De Synthèse
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide can be synthesized using different methods, including the reaction of indoline-5-sulfonamide with benzoyl chloride and 2-(cyclohex-1-en-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been studied for its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases.
Propriétés
IUPAC Name |
1-benzoyl-N-[2-(cyclohexen-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-23(19-9-5-2-6-10-19)25-16-14-20-17-21(11-12-22(20)25)29(27,28)24-15-13-18-7-3-1-4-8-18/h2,5-7,9-12,17,24H,1,3-4,8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZWSPNFXDPQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

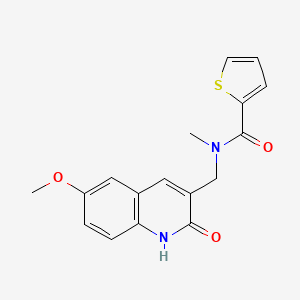
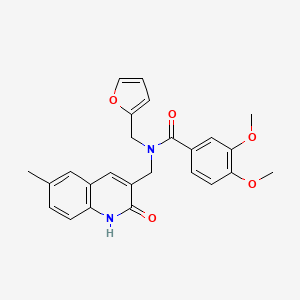
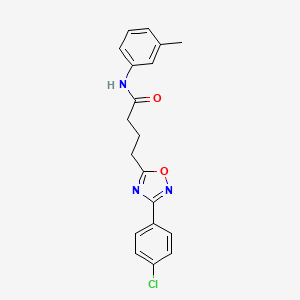
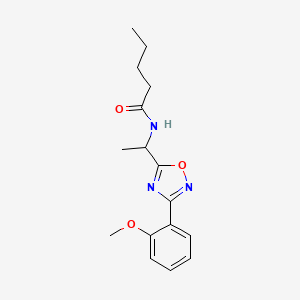
![ethyl 4-({N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7718903.png)
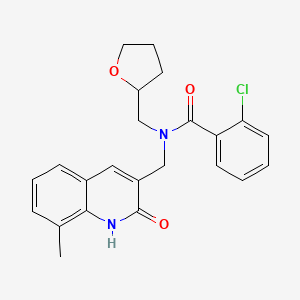
![N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718914.png)
![4-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718919.png)
![N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718929.png)
